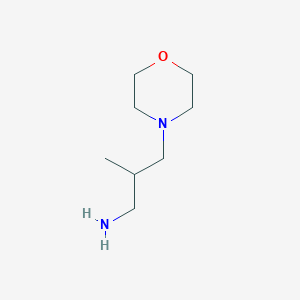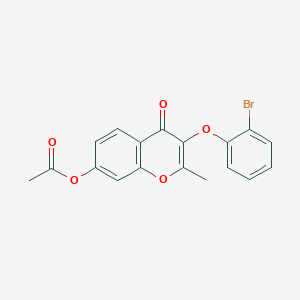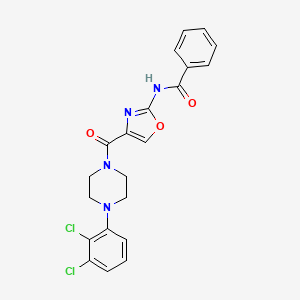![molecular formula C16H14F3NO B2489966 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 861506-97-0](/img/structure/B2489966.png)
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzamide derivatives often involves nucleophilic substitution reactions, aromatic nucleophilic substitution, or Staudinger reactions, providing a pathway to obtain various substituted benzamides with high yields and specific properties. Such synthetic routes allow for the targeted manipulation of molecular structures to achieve desired physical and chemical characteristics (Saeed et al., 2020).
Molecular Structure Analysis
X-ray diffraction studies and Hirshfeld surface analysis are commonly employed to determine the crystal structure and intermolecular interactions of benzamide derivatives. These analyses reveal the arrangement of molecules in the solid state and the types of interactions, such as hydrogen bonding and π-interactions, that stabilize the molecular assemblies. DFT calculations further complement these studies by providing insights into the energetics of these interactions (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions that are essential for their functionalization and application. The presence of functional groups, such as the trifluoromethyl group, influences their reactivity and interaction with other molecules. The synthesis processes often involve reactions under specific conditions, using catalysts like boron trifluoride diethyl etherate to achieve the desired products (Saitoh et al., 2001).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystal packing, are significantly influenced by their molecular structure. X-ray crystallography provides detailed information on the crystal packing, highlighting the role of intermolecular interactions in determining the physical properties of these compounds. The solubility in various solvents is a crucial parameter for their application in different fields (Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity, are defined by their functional groups. Studies involving DFT calculations and experimental analyses provide insights into the electronic structure, which is fundamental in understanding the chemical behavior of these compounds. Such analyses are pivotal in designing molecules with specific chemical properties for targeted applications (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications :
- A study by Saeed et al. (2015) synthesized a series of benzamide derivatives, including compounds structurally related to 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide. These compounds showed potential biological applications and were screened for their inhibitory potential against various human enzymes, suggesting potential medicinal chemistry applications (Saeed et al., 2015).
- Nimbalkar et al. (2018) reported on the synthesis of benzamide derivatives for potential use as anti-tubercular agents. Their study involved molecular docking studies to understand the binding potential of these compounds, indicating their relevance in drug discovery processes (Nimbalkar et al., 2018).
Materials Science Applications :
- Liu et al. (2002) synthesized new aromatic diamines substituted with a trifluoromethyl group, including compounds related to 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide. These compounds were used to prepare polyimides with good solubility in organic solvents, indicating applications in the development of novel polymeric materials (Liu et al., 2002).
- Another application in materials science is demonstrated by the work of Hsiao and Wang (2016), who synthesized electropolymerizable monomers related to benzamide structures. These monomers were used to produce electrochromic polymer films, suggesting applications in optoelectronics (Hsiao & Wang, 2016).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound may be classified under, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of biological activities, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-10-6-11(2)8-12(7-10)15(21)20-14-5-3-4-13(9-14)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDSQDAZGPMQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)




![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)

